molecular formula C20H14O2 B1244146 Benzo[a]pyrene-cis-7,8-dihydrodiol

Benzo[a]pyrene-cis-7,8-dihydrodiol

Cat. No.: B1244146
M. Wt: 286.3 g/mol
InChI Key: YDXRLMMGARHIIC-FXAWDEMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]pyrene-cis-7,8-dihydrodiol is a member of pyrenes.

Scientific Research Applications

Biochemical Interactions and Carcinogenicity

Benzo[a]pyrene-cis-7,8-dihydrodiol is primarily studied for its interactions with DNA, leading to the formation of covalent DNA adducts. These interactions are crucial for understanding the mechanisms by which benzo[a]pyrene induces mutations and contributes to cancer development. Research has shown that this diol can bind to guanine bases in DNA, resulting in structural distortions that may lead to mutations. Specifically, it has been found to induce guanine to thymine transversions in the p53 gene, a critical tumor suppressor gene often mutated in human cancers .

Research has also focused on the microbial degradation of this compound. Various bacterial strains have been identified that can metabolize this compound, contributing to bioremediation efforts for PAH-contaminated environments. For instance, Mycobacterium vanbaalenii PYR-1 has been shown to oxidize benzo[a]pyrene to produce this dihydrodiol along with other metabolites . This metabolic pathway is significant for developing bioremediation strategies aimed at reducing PAH levels in contaminated sites.

Table 2: Microbial Strains Capable of Degrading Benzo[a]pyrene

Microbial StrainMetabolites Produced
Mycobacterium vanbaalenii PYR-1This compound and others
Bacillus subtilis BMT4iThis compound and intermediates

Toxicological Implications

The toxicological implications of this compound are critical in understanding its potential health risks. Studies indicate that exposure to this compound can activate pathways leading to retrotransposition events in human cells, which may contribute to genomic instability and cancer progression . The activation of the aryl hydrocarbon receptor by benzo[a]pyrene leads to increased expression of cytochrome P450 enzymes, facilitating further metabolic activation and toxicity .

Case Studies

Several case studies have highlighted the relevance of this compound in real-world scenarios:

  • Case Study 1: Urban Air Pollution
    Research conducted in urban areas has linked high levels of PAHs, including benzo[a]pyrene and its metabolites, to respiratory diseases and cancer incidence among residents exposed to vehicular emissions.
  • Case Study 2: Soil Remediation
    A study on soil contaminated with PAHs demonstrated the effectiveness of using Mycobacterium species for bioremediation. The degradation products included this compound, showcasing the potential for microbial solutions in cleaning up hazardous waste sites.

Chemical Reactions Analysis

Key Findings:

  • Cytochrome P450 1A1/1B1 : While trans-7,8-dihydrodiol is efficiently oxidized by CYP1A1 and CYP1B1 to form the ultimate carcinogen anti-BPDE , the cis-isomer shows slower conversion rates due to steric hindrance and stereochemical preferences .

  • AKR-Mediated Oxidation : AKR enzymes (e.g., AKR1C1–1C4) oxidize cis-7,8-dihydrodiol to yield benzo[a]pyrene-7,8-dione. This pathway competes with CYP-mediated epoxidation under varying redox conditions (e.g., NADPH/NADP+ ratios) .

Table 1: Kinetic Parameters for cis- vs. trans-7,8-Dihydrodiol Oxidation

EnzymeSubstratekcatk_{\text{cat}} (min1^{-1})KmK_m (µM)kcat/Kmk_{\text{cat}}/K_m (mM1^{-1}min1^{-1})
CYP1A1trans-Dihydrodiol9.30.5317,000
CYP1B1trans-Dihydrodiol3.81.03,800
AKR1C1cis-Dihydrodiol0.1212.59.6

Data adapted from kinetic studies on human enzymes .

Microbial Degradation Pathways

Mycobacterium vanbaalenii PYR-1 metabolizes benzo[a]pyrene via cis-dihydrodiol intermediates, demonstrating regioselectivity at C-4,5 and C-11,12 positions .

Metabolic Steps:

  • Dioxygenation : Benzo[a]pyrene is oxidized to cis-4,5-dihydrodiol (70% 4R,5S; 30% 4S,5R) and cis-11,12-dihydrodiol .

  • Ring Cleavage : cis-4,5-Dihydrodiol undergoes ortho-cleavage to form 4,5-chrysene dicarboxylic acid, a stable degradation product .

  • Further Oxidation : cis-11,12-Dihydrodiol is converted to 10-oxabenzo[def]chrysen-9-one via meta-cleavage .

Table 2: Products of Benzo[a]pyrene-cis-7,8-Dihydrodiol Degradation

OrganismReaction TypeProductYield (%)
M. vanbaalenii PYR-1Dioxygenationcis-4,5-Dihydrodiol70
M. vanbaalenii PYR-1ortho-Cleavage4,5-Chrysene dicarboxylic acid100

Data from microbial incubation studies .

DNA Adduct Formation

Unlike the trans-isomer, cis-7,8-dihydrodiol does not form stable DNA adducts. The trans-isomer’s diol epoxide metabolite (+)-anti-BPDE covalently binds to guanine (N2 position), causing mutations . In contrast, cis-dihydrodiol derivatives show minimal DNA-binding affinity due to unfavorable stereochemistry for intercalation .

Table 3: Reactivity Differences Between cis- and trans-7,8-Dihydrodiol

Propertycis-7,8-Dihydrodioltrans-7,8-Dihydrodiol
CYP1A1 Oxidation RateLowHigh (kcat=9.3k_{\text{cat}}=9.3)
AKR Oxidation EfficiencyModerate (kcat/Km=9.6k_{\text{cat}}/K_m=9.6)Low (kcat/Km=2.1k_{\text{cat}}/K_m=2.1)
DNA Adduct FormationNegligibleHigh (Mutagenic)
Environmental DegradationMajor pathwayMinor pathway

Compiled from enzymatic and toxicological studies .

Properties

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(7R,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20+/m0/s1

InChI Key

YDXRLMMGARHIIC-FXAWDEMLSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@@H]([C@@H]5O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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